Enhanced Lipophilicity Profile
The target compound possesses a computed XLogP3 of 4.2, which is substantially higher than that of the non-phenyl analog 4,6-dichloronicotinonitrile (predicted XLogP3 approximately 1.5–2.0) and the non-chlorinated analog 2-methyl-5-phenylnicotinonitrile (predicted XLogP3 approximately 2.8–3.2) [1]. The 5-phenyl group and the two chlorine atoms each contribute additively to the overall lipophilicity, placing this compound in a partition coefficient range favored for passive membrane permeability in cell-based assays .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 (computed by XLogP3 3.0, PubChem) |
| Comparator Or Baseline | 4,6-Dichloronicotinonitrile: predicted ~1.5–2.0; 2-Methyl-5-phenylnicotinonitrile: predicted ~2.8–3.2 |
| Quantified Difference | ΔXLogP3 = +2.2 to +2.7 vs. dichloronicotinonitrile; ΔXLogP3 = +1.0 to +1.4 vs. non-chlorinated phenyl analog |
| Conditions | Computed values from PubChem; experimental logP data not located in available sources |
Why This Matters
Higher lipophilicity enhances membrane permeability, which is critical when the compound is intended as a building block for designing cell-permeable drug candidates or agrochemicals.
- [1] PubChem. 3-Cyano-4,6-dichloro-2-methyl-5-phenylpyridine: Computed Properties Table. XLogP3-AA = 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/127581-38-8 View Source
